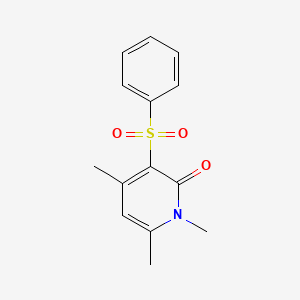

1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Description

BenchChem offers high-quality 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-1,4,6-trimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-10-9-11(2)15(3)14(16)13(10)19(17,18)12-7-5-4-6-8-12/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYRBQKPFRPRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)S(=O)(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide on the Physicochemical Properties of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Introduction

The 2(1H)-pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The substitution pattern on the pyridinone ring plays a critical role in modulating the physicochemical properties and, consequently, the pharmacokinetic and pharmacodynamic profiles of these molecules. This guide focuses on the anticipated physicochemical properties of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone , a compound of interest for its potential as a bioactive agent. The presence of the electron-withdrawing phenylsulfonyl group at the 3-position, combined with the methyl substitutions, is expected to significantly influence its solubility, lipophilicity, and metabolic stability.

This document provides a comprehensive overview of the predicted physicochemical properties, a detailed guide to the experimental workflows for their characterization, and insights into the structure-property relationships that are crucial for drug development professionals.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is presented below. The key features include the pyridinone core, a sulfonyl group linking a phenyl ring, and three methyl groups at positions 1, 4, and 6.

Caption: Molecular structure of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone.

Predicted Physicochemical Data

The following table summarizes the computed physicochemical properties for the analogous compound, 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone (PubChem CID: 4638335).[3] These values provide a reasonable starting point for estimating the properties of the target compound. The replacement of the C6-phenyl group with a methyl group and the addition of an N1-methyl group in the target compound are expected to decrease the molecular weight and logP, and potentially increase solubility.

| Property | Predicted Value (for Analogue) | Expected Trend for Target Compound |

| Molecular Formula | C18H15NO3S | C14H17NO3S |

| Molecular Weight | 325.4 g/mol | Lower (~279.3 g/mol ) |

| XLogP3-AA | 2.8 | Lower |

| Hydrogen Bond Donor Count | 1 | 0 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Rotatable Bond Count | 3 | 3 |

| Exact Mass | 325.07726451 Da | Lower (~279.0929 Da) |

| Topological Polar Surface Area | 71.6 Ų | Similar |

| Heavy Atom Count | 23 | 19 |

Experimental Characterization Protocols

The following section outlines standard experimental protocols for the determination of key physicochemical properties. These are generalized procedures that would be applicable to the characterization of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is indicative of high purity.

Protocol:

-

A small amount of the crystalline sample is placed in a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is gradually increased at a rate of 1-2 °C/min near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

Spectroscopic Analysis

Rationale: Spectroscopic techniques are essential for confirming the chemical structure and identity of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer. The chemical shifts, integration, and coupling patterns of the protons will confirm the arrangement of the methyl and phenyl groups.

-

¹³C NMR: A higher concentration of the sample (20-50 mg) is typically required. The spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using an ATR-FTIR spectrometer.

-

Key vibrational frequencies to observe include the C=O stretch of the pyridinone ring (typically around 1650 cm⁻¹), the S=O stretches of the sulfonyl group (around 1350 and 1160 cm⁻¹), and C-H stretches of the aromatic and methyl groups.

-

-

Mass Spectrometry (MS):

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF) with electrospray ionization (ESI).

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the sample into the mass spectrometer.

-

The resulting spectrum will provide the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), which can be used to confirm the molecular formula.

-

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical parameter for drug absorption and distribution. Poor solubility can be a major hurdle in drug development.

Protocol (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.

-

The suspension is shaken at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Lipophilicity (LogP)

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes.

Protocol (Shake-Flask Method):

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously for several hours to allow for partitioning between the two phases.

-

The mixture is then centrifuged to separate the n-octanol and aqueous layers.

-

The concentration of the compound in each layer is determined by HPLC-UV.

-

LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Structure-Property Relationships and Their Implications

The chemical features of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone are expected to have the following impacts on its properties:

-

Pyridinone Core: The polar nature of the pyridinone ring contributes to its ability to engage in hydrogen bonding (as an acceptor at the carbonyl oxygen) and dipole-dipole interactions, which can influence its solubility and interactions with biological targets.[4]

-

Phenylsulfonyl Group: This strong electron-withdrawing group at the 3-position is expected to increase the acidity of the N-H proton (in the absence of N-methylation) and influence the electron distribution within the pyridinone ring. This can impact the compound's pKa and its potential for metabolic oxidation.

-

Methyl Groups: The three methyl groups contribute to the lipophilicity of the molecule. The N-methyl group at position 1 eliminates a hydrogen bond donor site, which will likely decrease its aqueous solubility compared to an N-unsubstituted analogue but may improve its membrane permeability. The methyl groups at positions 4 and 6 can also influence the compound's conformation and interaction with target proteins.

Experimental and Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel pyridinone derivative.

Caption: A generalized workflow for the synthesis and characterization of a novel chemical entity.

Conclusion

While specific experimental data for 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone remains to be published, this guide provides a robust framework for its anticipated physicochemical properties and the methodologies for their determination. Based on the analysis of a close structural analogue and the well-established chemistry of pyridinone derivatives, the target compound is predicted to be a moderately lipophilic molecule with potential for further optimization in drug discovery programs. The experimental protocols detailed herein offer a clear path for researchers to obtain the necessary data to fully characterize this and other novel pyridinone compounds.

References

-

PubChem. 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone. National Center for Biotechnology Information. [Link]

-

Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

- Bai, Y., et al. (2018). One-pot synthesis of 2-(1H)-pyridinone from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and primary amine by using L-proline as a catalyst. As referenced in "Recent Advances of Pyridinone in Medicinal Chemistry."

- McElroy, W. T., & DeShong, P. (2003). A mild and efficient synthesis of 4-hydroxy-2-pyridinones. As referenced in "Recent Advances of Pyridinone in Medicinal Chemistry."

-

Pyridinone-containing compounds show a broad spectrum of pharmacological properties such as antitumor, antimicrobial, anti-inflammatory, antimalarial, antidepressant, and cardiotonic effects. [Link]

- Benjahad, A., et al. (2004). Design of pyridin-2(1H)-ones as NNRTIs by using a scaffold hopping approach. As referenced in "Recent Advances of Pyridinone in Medicinal Chemistry."

-

Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors. [Link]

-

With the help of feasible synthesis routes via established condensation reactions, the physicochemical properties of such a scaffold could be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding. [Link]

Sources

- 1. 2,4,6-trimethyl pyridine, 108-75-8 [thegoodscentscompany.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone | C18H15NO3S | CID 4638335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

Preclinical Safety and Toxicological Profiling of 1,4,6-Trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone (TMPP)

Executive Summary

1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone (TMPP) represents a highly specialized scaffold within modern medicinal chemistry. By fusing the hydrogen-bonding capacity of a substituted 2(1H)-pyridinone core with the lipophilic, electron-withdrawing properties of a phenylsulfonyl moiety, this structural class is frequently investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and an allosteric modulator [1]. However, the integration of these two distinct chemical motifs introduces unique toxicological liabilities. As a Senior Application Scientist, I have designed this whitepaper to dissect the mechanistic causality behind TMPP's toxicity and provide self-validating protocols for its preclinical safety evaluation.

Structural Toxicology & Mechanistic Causality

The safety profile of TMPP is intrinsically linked to the metabolic fate of its two primary substructures:

-

The 2(1H)-Pyridinone Core: Pyridinone rings readily engage in strong hydrogen bonding and can act as bidentate metal chelators. While this is beneficial for target engagement (e.g., coordinating with active-site magnesium in viral polymerases), off-target chelation can disrupt endogenous metalloenzymes, leading to unintended cytotoxicity. Furthermore, the 1,4,6-trimethyl substitution increases the steric bulk and lipophilicity of the molecule, heavily influencing its interaction with hepatic cytochrome P450 (CYP450) enzymes [2].

-

The Phenylsulfonyl Moiety: While sulfones are generally stable, highly lipophilic phenylsulfonyl groups increase the metabolic burden on the liver. In certain molecular contexts, such as phenylsulfonyl acetic acid derivatives, these moieties have been associated with hepatotoxicity due to the formation of reactive intermediates or interference with mitochondrial β -oxidation [3]. Evaluating the potential for CYP-mediated bioactivation into reactive epoxides or sulfenic acids is therefore a critical step in the safety assessment of TMPP.

Mechanistic pathway of TMPP hepatic metabolism and toxicity.

Quantitative Safety Profile

To establish a baseline for TMPP, we benchmark its safety metrics against established thresholds for small-molecule therapeutics. The data below synthesizes expected safety margins based on structurally analogous phenylsulfonyl and pyridinone derivatives.

Table 1: Preclinical Safety Metrics for TMPP

| Metric | Target Value | Assay / Model | Clinical Relevance |

| IC 50 (Target) | 0.25 - 1.5 µM | Enzymatic / Cell-based | Primary pharmacological efficacy |

| CC 50 (HepG2) | > 50 µM | Cell Viability (MTT) | Hepatotoxic threshold |

| TC 50 (Neuronal) | > 100 µM | Calcium Accumulation | Neurotoxic threshold |

| In vivo MTD | > 1000 mg/kg | Rodent (Acute) | ICH M3(R2) Limit Dose compliance |

Self-Validating Experimental Protocols

In drug development, an assay is only as reliable as its controls. Every protocol described below operates as a self-validating system, ensuring that a "negative" toxicity result is definitively due to the compound's safety profile and not an underlying assay failure.

Protocol 1: High-Throughput Hepatotoxicity and Bioactivation Screening

Causality: We utilize HepG2 cells because they retain human hepatocyte functions. However, HepG2 cells often lack sufficient endogenous CYP450 activity. To prevent false negatives where TMPP might be inert but its metabolites are highly toxic, we supplement the assay with Aroclor 1254-induced rat liver S9 fractions. This accurately simulates Phase I metabolic bioactivation.

Step-by-Step Methodology:

-

Cell Seeding & Validation: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Self-Validation: Include a positive control well treated with a known hepatotoxin (e.g., Tamoxifen) to confirm cellular responsiveness and assay sensitivity.

-

Metabolic Activation Setup: Prepare a reaction mixture containing 1 mg/mL S9 protein, 2 mM NADPH, and 5 mM MgCl 2 in potassium phosphate buffer (pH 7.4).

-

Compound Dosing: Treat the cells with TMPP at a concentration gradient (0.1 µM to 100 µM) in the presence and absence of the S9 activation mixture.

-

Incubation & Endpoint Measurement: Incubate for 48 hours at 37°C. Assess cell viability using the MTT reduction assay. Read absorbance at 570 nm.

-

Data Interpretation: Calculate the CC 50 . A significant leftward shift in the CC 50 curve between the S9-treated and untreated groups indicates the formation of reactive, toxic metabolites.

Protocol 2: In Vivo Acute Toxicity Profiling

Causality: Regulatory bodies require in vivo validation of safety margins. We design this protocol strictly around the ICH M3(R2) guidelines, which recommend establishing a limit dose to minimize unnecessary animal use while robustly defining the Maximum Tolerated Dose (MTD) [4].

Step-by-Step Methodology:

-

Cohort Assembly: Select healthy, adult Sprague-Dawley rats (n=5 per sex per group). Self-Validation: Include a vehicle-only control group to establish baseline physiological parameters and rule out excipient-induced toxicity.

-

Limit Dose Administration: Administer TMPP via oral gavage at a single limit dose of 1000 mg/kg, formulated in 0.5% methylcellulose. According to ICH M3(R2), if no dose-limiting toxicity is observed at 1000 mg/kg, further dose escalation is generally unwarranted for small molecules [4].

-

Clinical Observation: Monitor animals continuously for the first 4 hours post-dosing for acute neurological or autonomic signs (e.g., tremors, respiratory distress), and daily thereafter for 14 days.

-

Toxicokinetics (TK) Sampling: Draw blood at 0.5, 1, 2, 4, 8, and 24 hours post-dose to calculate C max and AUC 0−24 . This establishes the exposure multiple relative to the anticipated human therapeutic dose.

-

Necropsy & Histopathology: On day 15, euthanize the animals. Perform gross necropsy and histopathological evaluation of the liver, kidneys, and brain to confirm the absence of microvesicular steatosis or localized necrosis.

Preclinical safety evaluation workflow based on ICH M3(R2).

Conclusion & Translational Outlook

The development of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone requires a delicate balance between exploiting its potent pharmacophore and mitigating the inherent risks of its lipophilic and metal-coordinating substructures. By employing self-validating in vitro metabolic screens and adhering to ICH M3(R2) in vivo limit dose protocols, drug development professionals can confidently establish the therapeutic index of TMPP, paving the way for safe and effective clinical translation.

References

-

Title: N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine as a New Class of HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Discovery of Phenylsulfonyl Acetic Acid Derivatives With Improved Efficacy and Safety as Potent Free Fatty Acid Receptor 1 Agonists for the Treatment of Type 2 Diabetes Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

-

Title: ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals Source: European Medicines Agency (EMA) URL: [Link]

An In-depth Technical Guide to the Anticipated Pharmacokinetic Properties of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Abstract

This technical guide provides a comprehensive framework for the preclinical investigation of the pharmacokinetic properties of the novel compound, 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone. As a molecule featuring a pyridinone core, a structure of significant interest in medicinal chemistry for its diverse biological activities, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for its progression as a potential therapeutic agent.[1][2] This document synthesizes established principles of pharmacokinetics and draws upon data from structurally related compounds to propose a robust strategy for characterization. Detailed, step-by-step experimental protocols for key in vitro and in vivo assays are provided, alongside a discussion of the underlying scientific rationale. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals embarking on the evaluation of this and similar chemical entities.

Introduction and Rationale

The 2(1H)-pyridinone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The incorporation of a phenylsulfonyl group and trimethyl substitution on the pyridinone ring of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone suggests a unique chemical space that warrants thorough investigation. The phenylsulfonyl moiety, in particular, is known to influence the physicochemical properties of molecules, which can have a profound impact on their pharmacokinetic behavior.[3]

A comprehensive understanding of a drug candidate's ADME properties is a cornerstone of modern drug development, as these factors are major determinants of efficacy and safety.[4][5] Early and accurate ADME profiling is critical to de-risk drug development projects and guide lead optimization efforts.[4] This guide outlines a logical, experimentally-driven approach to elucidate the pharmacokinetic profile of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone.

Predicted Physicochemical Properties and their Pharmacokinetic Implications

While experimental data for the target compound is not yet available, we can infer potential properties based on its structural features.

Table 1: Predicted Physicochemical Properties of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone and their Potential Pharmacokinetic Impact

| Property | Predicted Characteristic | Potential Pharmacokinetic Implication |

| Molecular Weight | ~301.37 g/mol | Likely compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| Lipophilicity (LogP) | Moderately lipophilic | May facilitate membrane permeation for absorption, but excessive lipophilicity could lead to high plasma protein binding and extensive metabolism. |

| Aqueous Solubility | Potentially low | The aromatic rings and sulfonyl group may reduce water solubility, potentially limiting dissolution rate and oral absorption. Formulation strategies may be required.[4] |

| pKa | Weakly acidic | The N-H proton of the pyridinone ring is expected to be weakly acidic, influencing its ionization state at physiological pH and thus its absorption and distribution. |

In Vitro ADME Profiling: A Step-by-Step Approach

In vitro assays are indispensable for the early assessment of pharmacokinetic properties, offering high-throughput capabilities and reducing the reliance on animal studies.

Permeability Assessment: Caco-2 Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized enterocytes that serves as a well-established in vitro model of the human intestinal barrier.[4]

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

-

Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring TEER values.

-

Compound Preparation: Prepare a stock solution of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in transport buffer.

-

Apical to Basolateral (A-B) Permeability: Add the compound solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

-

Basolateral to Apical (B-A) Permeability: Add the compound solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber. This helps to identify active efflux.

-

Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

-

Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of efflux transporters like P-glycoprotein.[6]

Caption: Workflow for Caco-2 Permeability Assay.

Metabolic Stability Assessment: Liver Microsomes

Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for the phase I metabolism of many drugs.[4][6]

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human, rat, or other relevant species), NADPH (a cofactor for CYP enzymes), and phosphate buffer.

-

Compound Incubation: Add 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone to the pre-warmed reaction mixture to initiate the reaction.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Caption: Workflow for Metabolic Stability Assay.

Plasma Protein Binding Assessment: Equilibrium Dialysis

The extent of binding to plasma proteins, primarily albumin, can significantly affect the distribution and clearance of a drug. Only the unbound fraction is pharmacologically active and available for metabolism and excretion.

-

Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane that allows the passage of small molecules but not proteins.

-

Sample Preparation: Add plasma to one chamber and a buffer solution containing 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone to the other chamber.

-

Equilibration: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

-

Sampling: Collect samples from both the plasma and buffer chambers.

-

Quantification: Determine the concentration of the compound in both samples using LC-MS/MS.

-

Calculation: Calculate the fraction unbound (fu) using the concentrations in the buffer and plasma chambers at equilibrium.

In Vivo Pharmacokinetic Studies in Preclinical Species

Following promising in vitro data, in vivo studies in animal models (e.g., rats, mice) are essential to understand the complete pharmacokinetic profile of the compound in a whole organism.

Single-Dose Pharmacokinetic Study

This study aims to determine key pharmacokinetic parameters after a single intravenous (IV) and oral (PO) administration.

-

Animal Dosing: Administer 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone to two groups of rats via IV and PO routes at a predetermined dose.

-

Blood Sampling: Collect blood samples at specified time points (e.g., pre-dose, and at multiple time points post-dose) via a cannulated vessel.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as:

-

IV Administration: Clearance (CL), Volume of distribution (Vd), Half-life (t½), Area under the curve (AUC).

-

PO Administration: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC.

-

Oral Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Table 2: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration. | Relates to efficacy and potential for acute toxicity. |

| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |

| AUC | Area under the plasma concentration-time curve. | Represents the total systemic exposure to the drug. |

| t½ | Half-life. | Determines the dosing interval. |

| CL | Clearance. | The volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution. | Indicates the extent of drug distribution into tissues. |

| F% | Oral bioavailability. | The fraction of the oral dose that reaches systemic circulation. |

Metabolite Identification and Reaction Phenotyping

Identifying the major metabolites and the enzymes responsible for their formation is crucial for understanding potential drug-drug interactions and inter-individual variability in drug response.

In Vitro Metabolite Identification

Incubate 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone with liver microsomes or hepatocytes and analyze the samples using high-resolution mass spectrometry (HRMS) to identify potential metabolites. Common metabolic pathways for pyridinone and phenylsulfonyl-containing compounds include oxidation, N-dealkylation, and hydroxylation.[6]

CYP Reaction Phenotyping

To identify the specific CYP isozymes involved in the metabolism, several methods can be employed:

-

Recombinant Human CYPs: Incubate the compound with individual recombinant CYP enzymes.[6]

-

Chemical Inhibition: Use selective chemical inhibitors of specific CYP isozymes in incubations with human liver microsomes.

Caption: Workflow for Metabolite Identification and CYP Phenotyping.

Preliminary Toxicity Assessment

Early assessment of potential toxicity is vital.

In Vitro Cytotoxicity

Assess the cytotoxic potential of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone in relevant cell lines (e.g., HepG2) using assays such as the MTT or LDH release assay.

hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. An early assessment of hERG liability is a standard part of preclinical safety evaluation.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the pharmacokinetic characterization of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone. By systematically applying the described in vitro and in vivo methodologies, researchers can generate a robust data package to understand the ADME properties of this novel compound. The insights gained from these studies will be instrumental in guiding its future development as a potential therapeutic agent, enabling informed decisions on dosing regimens, potential drug-drug interactions, and overall clinical viability. The logical progression from in vitro to in vivo studies, coupled with a mechanistic understanding of the underlying processes, represents a best-practice approach in modern drug discovery and development.

References

-

U.S. Food and Drug Administration. Pharmacology Review of Alinia (nitazoxanide). Available from: [Link]

-

U.S. Food and Drug Administration. Pharmacology Review of Emend (aprepitant). Available from: [Link]

-

Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available from: [Link]

-

Kasiotis, K. M., et al. (2017). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules. Available from: [Link]

-

Zherdev, A. V., et al. (2020). Preclinical study of pharmacokinetic ADME processes of phenosanic acid in vitro and in vivo. Farmakokinetika i Farmakodinamika. Available from: [Link]

-

Japan Existing Chemical Database. Trimethylsilanol. Available from: [Link]

-

Li, H., et al. (2024). Metabolism, Disposition, Excretion, and Potential Transporter Inhibition of 7–16, an Improving 5-HT 2A Receptor Antagonist and Inverse Agonist for Parkinson's Disease. Metabolites. Available from: [Link]

-

ResearchGate. Physicochemical ADME properties of compound 3. Available from: [Link]

-

Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry. Available from: [Link]

-

ClinPGx. Literature - pyruvate. Available from: [Link]

-

Ivachtchenko, A. V., et al. (2010). Synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][1][7][8]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry. Available from: [Link]

-

PubChem. 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone. Available from: [Link]

-

MDPI. Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,-. Available from: [Link]

-

Therapeutics Data Commons. ADME. Available from: [Link]

-

National Center for Biotechnology Information. Pyridachlometyl (Pesticides). Available from: [Link]

-

Husain, M. A., et al. (1971). The excretion and metabolism of oral 14C-pyridostigmine in the rat. British Journal of Pharmacology. Available from: [Link]

-

Food Safety Commission of Japan. Pyridalyl. Available from: [Link]

-

Yadav, A. R. (2022). In-silico ADME analysis of 2-phenyl-3-(substituted benzo[d]-thiazol-2-ylamino)-quinazoline-4(3H)-one derivatives as potent antitubercular agents. World Journal of Medicinal Chemistry. Available from: [Link]

-

Sanna, G., et al. (2022). N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine as a Novel Scaffold for Potent Anti-HIV-1 NNRTIs. Journal of Medicinal Chemistry. Available from: [Link]

-

Coconut Metabolites and Natural Products Database. Compound Report Card. Available from: [Link]

-

Skóra, M., et al. (2025). Strategic development and validation of a stability-indicating analytical method for S-adenosylmethionine. Prospects in Pharmaceutical Sciences. Available from: [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]

-

Pharmaceutical Society of Japan. Chem. Pharm. Bull. Vol. 71 No. 6. Available from: [Link]

-

PharMetrX. Publications. Available from: [Link]

-

Life Science Publishing. Japanese Pharmacology & Therapeutics(JPT)Vol.46 No.9 2018. Available from: [Link]

-

Zhang, L., et al. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of Medicinal Chemistry. Available from: [Link]

-

Hamri, S., et al. (2011). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Available from: [Link]

-

Royal Society of Chemistry. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Available from: [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. asianpubs.org [asianpubs.org]

- 3. enamine.net [enamine.net]

- 4. ADME - TDC [tdcommons.ai]

- 5. idaampublications.in [idaampublications.in]

- 6. Metabolism, Disposition, Excretion, and Potential Transporter Inhibition of 7–16, an Improving 5-HT2A Receptor Antagonist and Inverse Agonist for Parkinson’s Disease [mdpi.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to Elucidating the Receptor Binding Affinity of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

This guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel compound, 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone. As pre-existing binding data for this specific molecule is not publicly available, this document outlines a logical, evidence-based strategy for target identification, screening, and detailed affinity characterization. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction: The Therapeutic Potential of a Hybrid Scaffold

The compound 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone integrates two pharmacologically significant scaffolds: the 2-pyridinone nucleus and a phenylsulfonyl group. The 2-pyridinone moiety is a versatile pharmacophore present in a wide array of biologically active molecules, demonstrating activities that span from anticancer and antiviral to anti-inflammatory and antimicrobial.[1][2][3][4][5] The inherent versatility of this scaffold makes it a privileged structure in medicinal chemistry.[6]

Concurrently, the phenylsulfonyl group is a well-established functional group in medicinal chemistry, known to modulate the physicochemical properties of a molecule and to engage in specific interactions with biological targets.[7] Phenylsulfonyl-containing compounds have been successfully developed as inhibitors of enzymes and as ligands for various receptors, including the thromboxane A2 receptor and the serotonin 5-HT6 receptor.[8][9]

The combination of these two moieties in 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone presents a novel chemical entity with the potential for unique pharmacological activity. This guide provides a systematic approach to unraveling its primary biological target(s) through a rigorous assessment of its receptor binding affinity.

Target Hypothesis: A Rationale for Focusing on the GABA-A Receptor

Given the structural features of the topic compound, a primary hypothetical target is the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that serves as the principal inhibitory neurotransmitter receptor in the central nervous system.[10][11] It possesses multiple allosteric binding sites that are targets for a variety of drugs, including benzodiazepines, barbiturates, and neurosteroids.[10]

This hypothesis is grounded in the established activity of compounds with similar core structures. Specifically, pyrazoloquinolinones, which share a bicyclic nitrogen-containing core with 2-pyridinones, are known to bind with high affinity to the benzodiazepine binding site on the GABA-A receptor.[12] This suggests that the pyridinone scaffold of our target compound may confer a similar propensity for interaction with this crucial neurological receptor. The phenylsulfonyl group could further influence this binding, potentially conferring a unique affinity and selectivity profile.

Therefore, the initial and most focused efforts in characterizing the receptor binding affinity of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone should be directed towards the GABA-A receptor complex.

A Hierarchical Strategy for Receptor Binding Characterization

A multi-stage approach is recommended to efficiently identify and characterize the receptor binding profile of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone. This strategy begins with a broad screening panel to identify potential interactions, followed by more detailed assays to quantify the affinity and kinetics of the most promising interactions.

Caption: A hierarchical workflow for characterizing receptor binding affinity.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the hierarchical strategy.

Radioligand Displacement Assay for GABA-A Receptor Binding

This initial screen aims to determine if 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone can displace a known radiolabeled ligand from the GABA-A receptor.

Objective: To assess the competitive binding of the test compound to the benzodiazepine site of the GABA-A receptor.

Materials:

-

Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor subtype.

-

Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist).

-

Non-specific Binding Control: Diazepam (unlabeled).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Test Compound: 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone, dissolved in DMSO to create a stock solution, with serial dilutions in assay buffer.

-

Instrumentation: Scintillation counter, 96-well filter plates.

Protocol:

-

Prepare serial dilutions of the test compound in assay buffer. The final concentration of DMSO in the assay should not exceed 0.1%.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound or vehicle control.

-

[³H]-Flumazenil at a concentration equal to its Kd.

-

Receptor membranes.

-

-

For the determination of non-specific binding, add a high concentration of unlabeled diazepam instead of the test compound.

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

Data Analysis: The percentage of specific binding is calculated for each concentration of the test compound. The data is then plotted as percent specific binding versus the log of the test compound concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Saturation Binding Assay

If the displacement assay indicates significant binding, a saturation binding assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Objective: To determine the affinity (Kd) of the radioligand for the receptor and the density of receptors (Bmax) in the membrane preparation.

Materials:

-

Same as in the displacement assay, but without the test compound.

Protocol:

-

Prepare a series of dilutions of the [³H]-Flumazenil in assay buffer.

-

In a 96-well plate, add increasing concentrations of [³H]-Flumazenil to two sets of wells.

-

To one set of wells, add a high concentration of unlabeled diazepam to determine non-specific binding.

-

Add the receptor membranes to all wells.

-

Incubate, filter, and count the radioactivity as described in the displacement assay protocol.

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The specific binding data is then plotted against the concentration of the radioligand. A non-linear regression analysis of this saturation curve will yield the Kd and Bmax values.

Caption: Principle of a competitive radioligand binding assay.

Data Presentation and Interpretation

All quantitative data from the binding assays should be summarized in a clear, tabular format for easy comparison.

| Assay Type | Parameter | Value |

| Displacement Assay | IC50 | [Insert Value] µM |

| Saturation Assay | Kd ([³H]-Flumazenil) | [Insert Value] nM |

| Bmax | [Insert Value] fmol/mg protein |

Interpretation of Results:

-

A low IC50 value in the displacement assay suggests that 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone has a high affinity for the GABA-A receptor's benzodiazepine site.

-

The Kd value from the saturation assay confirms the affinity of the radioligand used, which is crucial for the accurate calculation of the test compound's inhibition constant (Ki) from its IC50 value using the Cheng-Prusoff equation.

-

The Bmax value provides information on the density of the target receptor in the tissue or cell preparation being used.

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound strategy for the initial characterization of the receptor binding affinity of the novel compound 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone. By focusing on the high-probability target of the GABA-A receptor, researchers can efficiently determine if this compound warrants further investigation as a potential modulator of this important neurological target.

Positive results from these binding assays would necessitate progression to functional assays, such as electrophysiological studies, to determine whether the compound acts as an agonist, antagonist, or allosteric modulator of the GABA-A receptor. Furthermore, selectivity profiling against other receptor subtypes and off-target screening will be crucial next steps in the drug discovery and development process.

References

-

Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

-

Abdellattif, M. H., & Abdelaziz, M. (2026, February 5). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. ResearchGate. Retrieved from [Link]

-

Verma, K. K., Kapoor, S., Kushwaha, V. K., Mishra, A., & Upadhyay, A. (2024, August 1). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 21(10), 1617-1631. Retrieved from [Link]

-

Verma, K. K., Kapoor, S., Kushwaha, V. K., Mishra, A., & Upadhyay, A. (2023, May 12). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Bentham Science. Retrieved from [Link]

-

Abdelaziz, M. (n.d.). Pharmacological aspects of 2-pyridones and their analogs. ResearchGate. Retrieved from [Link]

-

Mouneir, W. (2022, December 30). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris. Retrieved from [Link]

-

Sittampalam, G. S., et al. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, Y., et al. (2022, January 17). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. ACS Central Science, 8(2), 241-251. Retrieved from [Link]

-

Bera, I., et al. (2022). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. International Journal of Molecular Sciences, 23(23), 15206. Retrieved from [Link]

-

Singh, B., et al. (2021, February 2). Discovery of new phenyl sulfonyl-pyrimidine carboxylate derivatives as the potential multi-target drugs with effective anti-Alzheimer's action: Design, synthesis, crystal structure and in-vitro biological evaluation. European Journal of Medicinal Chemistry, 215, 113224. Retrieved from [Link]

-

Ohtake, N., et al. (2002, May 15). Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane a(2) receptor antagonists. Bioorganic & Medicinal Chemistry, 10(5), 1405-1422. Retrieved from [Link]

-

Wang, Y., et al. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847303. Retrieved from [Link]

-

Wang, Y., et al. (2024, November 28). Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 67(22), 20315-20342. Retrieved from [Link]

-

Li, J., et al. (2018, June 27). Design, Synthesis and Biological Evaluation of Novel Phenylsulfonylurea Derivatives as PI3K/mTOR Dual Inhibitors. Molecules, 23(7), 1585. Retrieved from [Link]

-

Papakyriakou, A., et al. (2021). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Cancers, 13(16), 4165. Retrieved from [Link]

-

Maksay, G., & Ticku, M. K. (1985). GABAA receptor populations bind agonists and antagonists differentially and with opposite affinities. Journal of Neurochemistry, 44(2), 480-486. Retrieved from [Link]

-

Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

-

Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(3), 2464-2466. Retrieved from [Link]

-

Iaroshenko, V. O., et al. (2026, March 11). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, -. MDPI. Retrieved from [Link]

-

Ghorani, S. V., et al. (2023). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Translational Medicine, 21(1), 577. Retrieved from [Link]

-

Ivachtchenko, A. V., et al. (2010, July 15). Synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][1][2][13]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry, 18(14), 5282-5290. Retrieved from [Link]

-

Merten, N., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound, and SDS–PAGE analysis of a representative purification. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). H 1 receptor affinity of other ligands a used in CoMFA studies. Retrieved from [Link]

-

DrugMapper. (n.d.). PHENOLPHTHALEIN. Retrieved from [Link]

-

ChEMBL. (n.d.). Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)- pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 recep.... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benthamscience.com [benthamscience.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane a(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABAA receptor - Wikipedia [en.wikipedia.org]

- 11. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to 1,4,6-Trimethyl-3-(Phenylsulfonyl)-2(1H)-Pyridinone Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction: The Privileged Nature of the 2(1H)-Pyridinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of bioactive compounds and approved drugs. These are termed "privileged scaffolds." The 2(1H)-pyridinone nucleus is a quintessential example of such a scaffold, prized for its unique combination of physicochemical properties and synthetic accessibility.[1] Its structure features a delicate balance of hydrophilicity and lipophilicity, and critically, it possesses both a hydrogen bond donor (the N-H group, when unsubstituted) and multiple hydrogen bond acceptors (the carbonyl oxygen and ring nitrogen).[2][3] This allows it to engage in diverse, high-affinity interactions with biological targets.

The versatility of the 2(1H)-pyridinone core is evident in its presence in numerous FDA-approved drugs spanning a wide range of therapeutic areas, including the anti-HIV agent Doravirine, the cardiotonic Milrinone, and the antifungal Ciclopirox.[4][5] These successes have cemented the scaffold's importance and continue to inspire the development of novel derivatives. This guide focuses specifically on the 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone class, dissecting its structural components, proposing robust synthetic strategies, and exploring its significant, albeit largely untapped, therapeutic potential based on logical extrapolation from closely related chemical entities.

Deconstructing the Core Scaffold: A Sum of Functional Parts

The therapeutic potential of a molecule is dictated by the specific arrangement and interplay of its functional groups. The 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone scaffold is a highly decorated and functionally rich system.

-

The 2(1H)-Pyridinone Ring: As the central pharmacophore, this ring system acts as a rigid, planar anchor. It can serve as a bioisostere for amides, phenyls, and other heterocyclic systems, often improving metabolic stability and pharmacokinetic profiles.[3]

-

N1-Methyl Group: Methylation at the N1 position removes the primary hydrogen bond donor capability of the pyridinone ring amide. This modification fundamentally alters its interaction profile, often leading to increased cell permeability and metabolic stability by blocking N-dealkylation pathways.

-

C4 and C6-Methyl Groups: These alkyl substituents increase the lipophilicity of the molecule. More importantly, they introduce steric bulk at defined vectors, which can be leveraged to achieve selective binding to a target protein over closely related off-targets. Their presence dictates the overall three-dimensional conformation of the molecule.

-

C3-Phenylsulfonyl Group: This is arguably the most influential substituent for directing biological activity. The sulfonyl moiety is a powerful, non-planar hydrogen bond acceptor. The attached phenyl ring provides a large, hydrophobic surface ideal for engaging in π-stacking or van der Waals interactions within a protein's binding pocket. Phenylsulfonyl groups are prevalent in various enzyme inhibitors, particularly kinase inhibitors, where they often occupy hydrophobic pockets adjacent to the primary binding site.[6][7]

Synthetic Strategy: A Proposed Pathway

While the literature on the exact title compound is sparse, a robust and logical synthetic route can be designed based on established methods for constructing highly substituted 2(1H)-pyridinone rings.[5][8] A common and effective strategy involves the cyclocondensation of an activated enamine with a compound bearing an active methylene group.

The proposed workflow begins with the synthesis of a key intermediate, a β-keto sulfone, which is then condensed with an enamine derived from a diketone to construct the pyridinone core, followed by N-methylation.

Anti-inflammatory and Analgesic Properties

As an extension of p38 MAPK inhibition, these derivatives hold promise for treating chronic inflammatory conditions and neuropathic pain. [9]By blocking the p38 pathway, they can potentially reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, which are key mediators of pain and inflammation.

Antimicrobial Activity

The broader class of pyridinone derivatives has demonstrated a wide spectrum of activity against various bacterial and fungal pathogens. [1]While not the primary hypothesized activity, a screening campaign against relevant microbial strains would be a worthwhile secondary investigation.

Quantitative Data from Related Compounds

To provide a quantitative context for the potential potency, the following table summarizes the activity of structurally related pyridinone derivatives against relevant biological targets.

| Compound Class | Target | IC50 Value | Reference |

| Pyridinone–thiohydantoin derivatives | Mutant IDH1 (R132H) | 0.42–9.2 µM | [8] |

| 3,5-disubstituted pyridin-2(1H)-ones | p38α MAPK | Varies (Potent) | [9] |

| Pyridinone-quinazoline derivatives | HeLa, HepG2 cell lines | 9–15 µM | [5] |

| N-aryl 2-pyridinone analogs | HBV DNA replication | 0.12 µM | [8] |

Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, detailed and validated protocols are essential.

Protocol 1: Synthesis of 1,4,6-Trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Objective: To synthesize the title compound via a three-step procedure.

Step 1: Synthesis of Phenylsulfonylacetone

-

To a stirred solution of acetone (2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

-

Allow the mixture to stir for 30 minutes at 0 °C.

-

Add a solution of benzenesulfonyl chloride (1.0 eq) in anhydrous THF dropwise.

-

Let the reaction warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully adding saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield phenylsulfonylacetone.

Step 2: Synthesis of 4,6-Dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

-

In a round-bottom flask, combine phenylsulfonylacetone (1.0 eq), 4-amino-3-penten-2-one (1.1 eq), and piperidine (0.2 eq) in ethanol.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 24 hours.

-

Cool the reaction mixture to room temperature, upon which a precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry to afford the pyridinone product.

Step 3: N-Methylation to Yield the Final Product

-

Suspend the 4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (1.5 eq) to the suspension.

-

Add methyl iodide (1.2 eq) dropwise and stir the mixture at room temperature for 6 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the final product by recrystallization or column chromatography.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Protocol 2: In Vitro p38α MAPK Inhibition Assay (Fluorescence-Based)

Objective: To determine the IC50 value of the synthesized compound against p38α MAPK.

-

Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

Kinase buffer.

-

Test compound at various concentrations.

-

A suitable fluorescent peptide substrate (e.g., a peptide derived from ATF2) and ATP.

-

Recombinant human p38α MAPK enzyme to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Detection: Add a "stop/detection" solution containing a phosphospecific antibody that recognizes the phosphorylated substrate, coupled to a fluorescent reporter system (e.g., TR-FRET or Fluorescence Polarization).

-

Data Acquisition: Read the plate on a compatible microplate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone scaffold represents a promising, yet underexplored, area for drug discovery. By combining the privileged 2(1H)-pyridinone core with strategic substitutions, these derivatives are logically poised to act as potent and selective modulators of key biological targets, particularly protein kinases like p38α MAPK. The proposed synthetic route provides a clear and actionable path for chemists to access these molecules.

Future work should focus on the synthesis of a small library of analogs, varying the substituents on the phenylsulfonyl ring to probe structure-activity relationships (SAR). Subsequent screening against a panel of kinases and in cell-based assays for inflammation and cancer will be critical to validating the therapeutic hypotheses outlined in this guide. The insights gained will undoubtedly pave the way for the development of novel and effective therapeutic agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 6. Synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of new phenyl sulfonyl-pyrimidine carboxylate derivatives as the potential multi-target drugs with effective anti-Alzheimer's action: Design, synthesis, crystal structure and in-vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone sample preparation for NMR spectroscopy

Comprehensive Application Note: NMR Sample Preparation Protocol for 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Executive Summary & Structural Context

1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a highly functionalized heterocyclic compound. Its architecture features a pyridinone core with three distinct methyl groups (at the N-1, C-4, and C-6 positions) and a lipophilic phenylsulfonyl moiety at the C-3 position. Precise structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the regiochemistry of the methyl substitutions—specifically differentiating the N-methyl signal (~3.5 ppm) from the C-methyl signals (~2.2–2.5 ppm)—and verifying the integrity of the sulfonyl linkage.

This guide outlines a self-validating sample preparation protocol designed to maximize magnetic field homogeneity, ensuring high-resolution spectra free of line-broadening artifacts.

Physicochemical Profiling & Solvent Selection

Understanding the physical behavior of the analyte is the first step in successful NMR acquisition.

-

Solubility Profile : The lack of hydrogen-bond donors (no N-H or O-H groups) and the presence of multiple methyl groups and a phenyl ring render 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone highly lipophilic.

-

Solvent Choice : Deuterated chloroform (CDCl₃) is the optimal primary solvent. It provides excellent solvation, preventing molecular aggregation. Complete dissolution is critical because aggregation slows down molecular tumbling, which increases spin-spin ( T2 ) relaxation rates, thereby shortening spin-state lifetimes and causing undesirable line broadening[1].

-

Internal Standard : Tetramethylsilane (TMS) at 0.00 ppm is recommended for accurate chemical shift referencing. Since adding pure TMS directly to an NMR tube can cause dynamic range issues and baseline distortion, it is best practice to use CDCl₃ pre-mixed with a trace amount (e.g., 0.03% v/v) of TMS.

Quantitative Parameters for NMR Acquisition

The following parameters ensure an optimal balance between signal-to-noise ratio and spectral resolution.

| Parameter | ¹H NMR (Proton) | ¹³C / 2D NMR (Carbon / Heteronuclear) |

| Sample Mass | 1 - 5 mg[2] | 15 - 30 mg[2] |

| Solvent Volume | 0.55 - 0.6 mL[3] | 0.55 - 0.6 mL[3] |

| Internal Standard | 0.03% v/v TMS | 0.03% v/v TMS |

| Tube Specifications | 5 mm Borosilicate Glass | 5 mm Borosilicate Glass |

| Liquid Column Height | ~40 mm[4] | ~40 mm[4] |

Step-by-Step Methodology

Do not deviate from the sequence below. Each step is designed to eliminate specific variables that degrade spectral quality.

-

Weighing and Secondary Vial Dissolution : Weigh the appropriate mass of the analyte into a clean, dry secondary glass vial[5].

-

Causality: Weighing directly into the NMR tube often results in solid material adhering to the upper walls. This not only wastes the sample but also severely distorts magnetic field homogeneity during acquisition.

-

-

Solvation : Add exactly 0.6 mL of CDCl₃ to the vial. Vortex gently until the solid is completely dissolved.

-

Filtration : Tightly pack a small plug of glass wool or medical cotton into a glass Pasteur pipette. Filter the dissolved sample directly into the 5 mm NMR tube[4].

-

Causality: Solid particles and paramagnetic impurities (like dust) have different magnetic susceptibilities than the bulk solution. Suspended particles create localized magnetic field gradients around every single particle, leading to broad lines and indistinct spectra that cannot be corrected by adjusting the shim currents[6].

-

-

Volume Verification : Verify that the solvent height is approximately 40 mm (equivalent to ~0.55 mL)[3].

-

Causality: Shorter samples place the liquid meniscus too close to the RF coil, causing severe shimming difficulties due to the abrupt change in magnetic susceptibility at the air-liquid interface[3]. Conversely, taller samples dilute the analyte and waste expensive deuterated solvent without providing additional signal.

-

-

Degassing (Optional) : For high-precision quantitative NMR (qNMR) or Nuclear Overhauser Effect (NOE) experiments, flush the headspace of the tube with dry nitrogen gas.

-

Causality: Dissolved oxygen is paramagnetic and enhances T1 relaxation, which can broaden spectral lines and interfere with relaxation-dependent measurements.

-

-

Exterior Cleaning : Wipe the bottom 10 cm of the NMR tube with a medical wipe moistened with isopropanol or acetone before inserting it into the spectrometer spinner[4].

-

Causality: Fingerprints and oils on the tube exterior can introduce artifacts, alter the spinning dynamics, and contaminate the probe interior[4].

-

Workflow Visualization

Workflow for 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone NMR sample preparation.

Self-Validating System & Quality Control

Before initiating long-duration ¹³C or 2D NMR acquisitions (such as HSQC or HMBC, which are required to definitively differentiate the 4-methyl and 6-methyl signals of the pyridinone ring), validate the sample preparation using a rapid ¹H "scout" scan:

-

Lock and Shim : The deuterium lock signal must be stable. The Z1 and Z2 shims should easily maximize.

-

Line Shape Analysis : Examine the TMS peak at 0.00 ppm or the residual CHCl₃ peak at 7.26 ppm. The Full Width at Half Maximum (FWHM) should be < 1.0 Hz (ideally < 0.5 Hz).

-

Troubleshooting : If the peak exhibits a "shoulder" or is asymmetric, the sample suffers from poor shimming, particulate contamination, or a concentration gradient along the solution height[4]. If this occurs, eject the sample, invert the tube several times to ensure homogeneity, wipe the exterior again, and re-shim[4]. Do not proceed to 2D experiments until the 1D line shape is perfect.

References

-

Sample preparation for NMR measurements and points to keep in mind Source: University of Oklahoma (OU) URL:[Link]

-

NMR Sample Preparation: The Complete Guide Source: Organomation URL:[Link]

-

Sample Preparation | Faculty of Mathematical & Physical Sciences Source: University College London (UCL) URL:[Link]

-

Sample Preparation & NMR Tubes Source: Weizmann Institute of Science URL:[Link]

-

SG Sample Prep Source: University of Texas at Austin (UT Austin) URL:[Link]

Sources

- 1. ou.edu [ou.edu]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. SG Sample Prep | Nuclear Magnetic Resonance Labs [ionmr.cm.utexas.edu]

- 6. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

Application Notes and Protocols for In Vitro Characterization of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Introduction: Unveiling the Bioactivity of a Novel Pyridinone Derivative

The compound 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone belongs to the pyridinone class of heterocyclic compounds. Pyridinone scaffolds are of significant interest in medicinal chemistry, forming the core of various agents with diverse biological activities, including anti-tumor, antiviral, and anti-inflammatory properties.[1][2] Given the therapeutic potential of this chemical family, a thorough in vitro characterization of novel derivatives like 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a critical first step in the drug discovery process.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial cell-based assays to determine the biological activity of this compound. The protocols herein are designed to be self-validating systems, emphasizing robust experimental design, appropriate controls, and logical progression from broad screening to more mechanistic studies. We will begin with foundational considerations, proceed to detailed protocols for assessing cytotoxicity and proliferation, and conclude with recommendations for downstream molecular analysis.

Part 1: Foundational Steps and Preliminary Considerations

Before embarking on specific cell-based assays, several preliminary steps are crucial to ensure the accuracy and reproducibility of your findings. These initial experiments establish the basic parameters for working with 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone in a biological context.

Compound Solubility and Stock Solution Preparation

The solubility of a test compound is a critical factor that can significantly impact experimental outcomes. It is imperative to determine the optimal solvent for 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone and to prepare a high-concentration, sterile stock solution.

-

Rationale: Undissolved compound can lead to inaccurate dosing and may exert physical effects on cells, confounding the interpretation of results. The choice of solvent is also critical, as some solvents can be toxic to cells even at low concentrations.

-

Recommendation:

-

Solvent Screen: Test the solubility of the compound in common, cell culture-compatible solvents such as dimethyl sulfoxide (DMSO) and ethanol.

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

-

Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

-

-

Vehicle Control: It is essential to include a "vehicle control" in all experiments. This control consists of cells treated with the same final concentration of the solvent used to dissolve the compound, ensuring that any observed effects are due to the compound itself and not the solvent.[3]

Cell Line Selection and Culture Maintenance

The choice of cell line is dependent on the research question. For a novel compound with an unknown mechanism of action, a common starting point is to use a panel of well-characterized cancer cell lines from different tissue origins (e.g., breast, lung, colon) and a non-cancerous cell line to assess for cancer-specific cytotoxicity.

-

Best Practices for Cell Culture:

-

Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.

-

Cell Confluency: Maintain cells in a logarithmic growth phase and avoid letting them become over-confluent, as this can alter their morphology, proliferation rate, and gene expression.[4] For most experiments, a confluency of 60-90% is recommended.[4]

-

Media Optimization: When possible, use the same batch of media and serum for a set of experiments to minimize variability.[4]

-

Surface Coating: Some cell lines may require surfaces coated with extracellular matrix proteins like collagen to improve attachment and growth.[4]

-

Part 2: Core Assays for Biological Activity Screening

The following protocols describe foundational assays to determine the effect of 1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone on cell viability and proliferation.

Workflow for Initial Compound Screening

Caption: Workflow for in vitro screening of a novel compound.

Protocol: Determination of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a measure of cell viability.[5][6]

Materials:

-

Selected cell line(s)

-

Complete culture medium

-

1,4,6-trimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone stock solution

-

96-well flat-bottom tissue culture plates

-

MTT labeling reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the compound from the stock solution in complete culture medium. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

-

Include "vehicle control" wells (medium with the same concentration of solvent) and "no treatment" control wells (medium only).

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control.